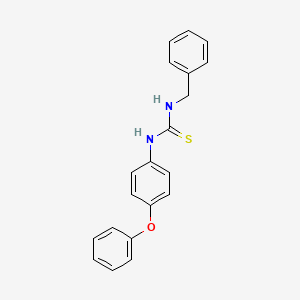

1-Benzyl-3-(4-phenoxyphenyl)thiourea

Description

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-3-(4-phenoxyphenyl)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2OS/c24-20(21-15-16-7-3-1-4-8-16)22-17-11-13-19(14-12-17)23-18-9-5-2-6-10-18/h1-14H,15H2,(H2,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXOHIEYMEXOWCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=S)NC2=CC=C(C=C2)OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

6.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47200517 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Synthetic Methodologies and Chemical Transformations

Foundational Synthetic Routes to Thiourea (B124793) Derivatives

The synthesis of thiourea derivatives is a well-established field in organic chemistry, with several foundational routes being widely employed. The most common and versatile method involves the reaction of an isothiocyanate with a primary or secondary amine. nih.gov This nucleophilic addition reaction is typically high-yielding and allows for great structural diversity in the resulting N,N'-disubstituted thioureas. mdpi.com

Targeted Synthesis of 1-Benzyl-3-(4-phenoxyphenyl)thiourea

The specific synthesis of this compound is most effectively achieved through the reaction of benzylamine (B48309) with a suitable isothiocyanate precursor. nih.govvulcanchem.com This targeted approach ensures the correct placement of the distinct benzyl (B1604629) and 4-phenoxyphenyl moieties on the thiourea core.

The typical synthetic protocol involves the nucleophilic addition of benzylamine to 4-phenoxyphenyl isothiocyanate. vulcanchem.com The reaction is generally conducted by mixing equimolar quantities of the two reagents in an appropriate organic solvent at room temperature. vulcanchem.com The reaction progress can be monitored, and upon completion, the product is isolated through solvent evaporation and purified, often by flash chromatography, to yield the desired this compound. vulcanchem.com

The successful synthesis of this compound relies on the strategic selection and preparation of its key precursors. The two primary building blocks are benzylamine and 4-phenoxyphenyl isothiocyanate. vulcanchem.com

Benzylamine : This is a commercially available primary amine that provides the N-benzyl portion of the final molecule.

4-Phenoxyphenyl isothiocyanate : This crucial intermediate is typically not commercially available and must be synthesized. The standard method for its preparation involves the reaction of 4-phenoxyaniline (B93406) with a thiocarbonyl transfer reagent, most commonly thiophosgene (B130339) (CSCl₂), in an inert solvent like dichloromethane (B109758). vulcanchem.com

The selection of these precursors is strategic: 4-phenoxyaniline provides the phenoxyphenyl group, and its conversion to the highly reactive isothiocyanate allows for a clean and efficient coupling with the nucleophilic benzylamine. vulcanchem.comnih.gov

Table 1: Precursors for the Synthesis of this compound

| Precursor/Reagent | Chemical Structure | Role in Synthesis |

| 4-Phenoxyaniline | C₆H₅OC₆H₄NH₂ | Source of the 4-phenoxyphenyl moiety |

| Thiophosgene | CSCl₂ | Converts the amine to isothiocyanate |

| Benzylamine | C₆H₅CH₂NH₂ | Source of the N-benzyl moiety |

To maximize the efficiency of the synthesis of this compound, optimization of reaction parameters is crucial. Key factors that influence the reaction yield and purity include the choice of solvent, reaction temperature, and reaction time. researchgate.netresearchgate.net

For the nucleophilic addition of benzylamine to 4-phenoxyphenyl isothiocyanate, solvent polarity plays a significant role. vulcanchem.com Solvents such as tetrahydrofuran (B95107) (THF) are often preferred, demonstrating higher efficacy compared to others like dichloromethane or ethanol. vulcanchem.com The reaction is typically carried out at room temperature for a period of one to two hours, which is usually sufficient for completion. vulcanchem.com Studies on analogous thiourea syntheses have shown that parameters such as reactant concentration, the presence of a catalyst (though often not required for this specific reaction type), and pH can also be fine-tuned to enhance yields, which can range from 70-85% under optimal conditions. vulcanchem.comnih.gov

Table 2: Optimization Parameters for Thiourea Synthesis

| Parameter | Condition | Rationale / Observation | Reference |

| Solvent | Tetrahydrofuran (THF) > Dichloromethane > Ethanol | Higher polarity and solubility of reagents in THF facilitate the reaction. | vulcanchem.com |

| Temperature | Room Temperature | Sufficient for the reaction to proceed to completion without promoting side reactions. | vulcanchem.com |

| Time | 1–2 hours | Adequate time for the nucleophilic addition to complete. | vulcanchem.com |

| Catalyst | Phase-transfer catalysts (e.g., TBAB) | Can improve yields in heterogeneous reaction systems for related acyl thioureas. | nih.gov |

| System | Aqueous medium | "On-water" reactions have been shown to be facile and sustainable for some thiourea syntheses. | organic-chemistry.org |

Beyond the classical methods, recent advancements in organic synthesis have introduced novel strategies for constructing the thiourea scaffold, which could be adapted for the synthesis of this compound. researchgate.net

One innovative approach is the use of elemental sulfur in multicomponent reactions. A completely atom-economic reaction between an isocyanide, an amine, and elemental sulfur can produce thioureas in excellent yields at ambient temperatures. organic-chemistry.org Another sustainable strategy involves conducting the synthesis in an aqueous medium. The "on-water" reaction of isothiocyanates with amines has been reported as a facile and chemoselective method that simplifies product isolation and avoids volatile organic compounds (VOCs). organic-chemistry.orgnih.gov Mechanochemical synthesis, using ball milling, represents another green alternative that proceeds under solvent-free conditions, often resulting in quantitative yields. nih.gov These modern techniques offer potential improvements in terms of environmental impact, efficiency, and atom economy for the synthesis of thiourea derivatives. nih.gov

Derivatization Strategies for this compound Analogues

The structural scaffold of this compound allows for extensive derivatization to produce a library of analogues. These modifications are typically achieved by altering the precursor molecules used in the synthesis. mdpi.com By substituting either the benzylamine or the 4-phenoxyaniline starting materials, a wide array of structurally related compounds can be generated, enabling the exploration of structure-activity relationships for various applications. vulcanchem.com

Modifications at the N-benzyl moiety are readily achieved by replacing benzylamine with a variety of substituted benzylamines or other primary amines during the synthesis. sigmaaldrich.com This strategy allows for the introduction of different functional groups onto the benzyl ring or for the replacement of the benzyl group entirely.

For example, reacting 4-phenoxyphenyl isothiocyanate with substituted benzylamines (e.g., methoxybenzylamine, chlorobenzylamine) or other amines like phenethylamine (B48288) would yield the corresponding N-substituted thiourea analogues. mdpi.comjlu.edu.cn This approach has been used to synthesize large series of thiourea derivatives to investigate the impact of these substituents. mdpi.comresearchgate.net The electronic and steric properties of the substituent on the benzyl ring can be systematically varied to fine-tune the characteristics of the final compound.

Table 3: Examples of Analogues with Modifications at the N-Benzyl Position

| N-Substituent Source | Resulting Analogue | Reference |

| Phenethylamine | 1-Phenethyl-3-(4-phenoxyphenyl)thiourea | mdpi.com |

| 4-Methoxybenzylamine | 1-(4-Methoxybenzyl)-3-(4-phenoxyphenyl)thiourea | sigmaaldrich.com |

| p-Chloro-α-methylbenzylamine | 1-(p-Chloro-α-methylbenzyl)-3-(4-phenoxyphenyl)thiourea | jlu.edu.cn |

| Allylamine | 1-Allyl-3-(4-phenoxyphenyl)thiourea | researchgate.net |

| Cyclohexylamine | 1-Cyclohexyl-3-(4-phenoxyphenyl)thiourea | researchgate.net |

Structural Diversification at the N-(4-phenoxyphenyl) Moiety

The N-(4-phenoxyphenyl) moiety of this compound presents a prime site for structural modifications to modulate the compound's properties. Research into related thiourea derivatives has demonstrated various strategies for functionalizing this and similar aryl groups.

One prominent example of modification on a related scaffold is seen in the synthesis of the insecticide and acaricide, diafenthiuron. google.compatsnap.com In diafenthiuron, the N-(4-phenoxyphenyl) ring is substituted with two isopropyl groups at the 2 and 6 positions of the phenoxy-proximal phenyl ring. This substitution is a critical determinant of its biological activity. The synthesis of such analogs typically involves starting with a correspondingly substituted aniline, in this case, 2,6-diisopropyl-4-phenoxyaniline, which is then converted to the isothiocyanate and subsequently reacted with an amine. google.com

Furthermore, studies on other N-aryl thioureas have explored the introduction of a range of substituents onto the phenyl ring to investigate structure-activity relationships. These modifications include the incorporation of electron-withdrawing groups (such as nitro or halo groups) and electron-donating groups (such as alkyl or methoxy (B1213986) groups). nih.gov For instance, the synthesis of 1-[4-(methanesulfonamido)-3-phenoxyphenyl]-3-alkyl/aryl thioureas highlights the potential for introducing functional groups onto the phenoxyphenyl ring system to explore biological activities. nih.gov

The following table summarizes examples of structural diversification on the N-aryl moiety of thiourea derivatives, which can be conceptually applied to the N-(4-phenoxyphenyl) group of the target compound.

Transformations Involving the Thiocarbonyl Group

The thiocarbonyl group is the reactive heart of the thiourea molecule, susceptible to a variety of chemical transformations. These reactions are pivotal for converting thioureas into other valuable chemical entities.

A primary transformation is the desulfurization of the thiourea to its corresponding urea (B33335) analog. This conversion can be accomplished using various oxidizing agents. The process is significant as it can alter the biological profile of the molecule, for instance, by converting a potentially toxic thiourea into a more benign urea derivative. mdpi.com

Another major class of transformations involves cyclization reactions , where the thiocarbonyl group and the adjacent nitrogen atoms participate in the formation of heterocyclic rings. These reactions are of great interest in medicinal chemistry as they lead to the formation of diverse scaffolds with a wide range of biological activities. For example, thioureas are common precursors for the synthesis of:

Thiazoles: Through reactions with α-haloketones (Hantzsch thiazole (B1198619) synthesis).

Pyrimidines: By condensation with β-dicarbonyl compounds. uobaghdad.edu.iq

Thiadiazoles: As seen in the synthesis of N-phenyl-N'-[4-(5-alkyl/arylamino-1,3,4-thiadiazole-2-yl)phenyl]thioureas. cabidigitallibrary.org

The following table outlines key transformations of the thiocarbonyl group in thiourea derivatives.

Green Chemistry Principles in the Synthesis of Thiourea Derivatives

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of thiourea derivatives to minimize environmental impact and enhance safety. These approaches focus on the use of less hazardous reagents, environmentally benign solvents, and energy-efficient reaction conditions.

A significant advancement in this area is the use of water as a solvent for the synthesis of unsymmetrical thioureas. nih.gov This "on-water" synthesis often leads to high yields and simplified product isolation, as many thiourea derivatives are insoluble in water and can be collected by simple filtration. google.comnih.gov This method avoids the use of volatile and often toxic organic solvents.

Microwave-assisted synthesis has also emerged as a powerful green tool for the preparation of thiourea derivatives. Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and in many cases, leads to higher yields compared to conventional heating methods. nih.gov These reactions can sometimes be performed under solvent-free conditions, further enhancing their green credentials. nih.gov

The development of one-pot syntheses and the use of greener solvents like cyrene also contribute to more sustainable synthetic routes for thiourea derivatives.

The table below highlights some of the green chemistry approaches applied to the synthesis of thiourea derivatives.

Advanced Computational and Theoretical Investigations

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to explore the electronic characteristics and reactivity of thiourea (B124793) derivatives. These studies provide a foundational understanding of the molecule's behavior in chemical reactions.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO represents the ability to donate an electron, indicating the molecule's nucleophilicity, while the LUMO represents the ability to accept an electron, reflecting its electrophilicity. youtube.comresearchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter for determining molecular stability and reactivity. nih.govemerginginvestigators.org A small energy gap suggests high chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For many nitrogen-based drug molecules, this energy gap typically falls within the 3.5-4.5 eV range. emerginginvestigators.org In thiourea derivatives, the presence of various substituents can modulate these energy levels and, consequently, the reactivity of the compound. beilstein-journals.org DFT calculations are commonly used to compute these values, providing insights into potential charge transfer interactions within the molecule. nih.gov

Table 1: Representative Frontier Molecular Orbital Energies for Thiourea Derivatives

| Compound/Derivative Type | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Source |

| Phenylmethanone Derivative | -6.1375 | -1.8057 | 4.3318 | researchgate.net |

| Hexahydropyrimidine Derivative | - | - | 4.6255 | nih.gov |

| Allopurinol Derivative | - | - | 3.5-4.5 | emerginginvestigators.org |

This table presents typical values for related molecular structures to illustrate the application of FMO analysis. The exact values for 1-Benzyl-3-(4-phenoxyphenyl)thiourea would require specific DFT calculations.

3.1.2. Molecular Electrostatic Potential (MEP) MappingMolecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution on the surface of a molecule and predict its reactive sites for both electrophilic and nucleophilic attacks. bhu.ac.in The MEP map uses a color scale to represent different potential values. Regions of negative electrostatic potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and prone to nucleophilic attack. researchgate.netresearchgate.net

For thiourea derivatives, MEP analysis typically reveals that the most negative potential is located around the sulfur and oxygen atoms, identifying them as primary sites for electrophilic interaction. researchgate.net Conversely, the hydrogen atoms of the N-H groups and aromatic rings exhibit positive potential, marking them as sites for nucleophilic interaction. researchgate.net This visualization is critical for understanding intermolecular interactions, such as hydrogen bonding, which play a significant role in ligand-receptor binding. bhu.ac.in

Table 2: Predicted Reactive Sites from MEP Analysis of Thiourea Derivatives

| Region | Electrostatic Potential | Predicted Reactivity | Common Atoms Involved | Source |

| Negative | Red / Yellow | Electrophilic Attack | S, O, N | researchgate.net |

| Positive | Blue | Nucleophilic Attack | N-H hydrogens, Aromatic C-H | researchgate.netresearchgate.net |

Natural Bond Orbital (NBO) Analysis

In molecules containing groups like thiourea, significant NBO interactions often involve the delocalization of lone pair (LP) electrons from nitrogen, oxygen, or sulfur atoms into the antibonding (π*) orbitals of adjacent carbonyl or phenyl groups. This analysis can confirm the presence and strength of intramolecular hydrogen bonds and other stabilizing interactions that influence the molecule's conformation and reactivity. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure. Conformational analysis aims to identify the most stable spatial arrangements (conformers) of a molecule. researchgate.net For flexible molecules like this compound, which have several rotatable bonds, multiple low-energy conformations can exist.

Ligand-Target Interaction Profiling via Molecular Docking (for research applications)

Molecular docking is a computational simulation that predicts the preferred orientation of a ligand when it binds to a target macromolecule, such as a protein or enzyme. This technique is extensively used in drug discovery research to screen virtual libraries of compounds and to understand the molecular basis of a ligand's activity. nih.gov

For thiourea derivatives, docking studies have been performed to explore their binding modes with various biological targets. nih.gov For instance, analogs have been docked into the active sites of receptors like DNA gyrase and Epidermal Growth Factor Receptor (EGFR) to predict their inhibitory potential. nih.govrasayanjournal.co.inubaya.ac.id The results of a docking study are often expressed as a binding score or binding energy, which estimates the affinity between the ligand and the target. rasayanjournal.co.inresearchgate.net Analysis of the docked pose reveals key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. jppres.com This information is invaluable for the rational design of new derivatives with potentially improved affinity and selectivity.

Table 3: Example Molecular Docking Results for Thiourea Derivatives

| Compound Type | Target Protein (PDB ID) | Binding Score (kcal/mol) | Key Interacting Residues (Example) | Source |

| N-(4-methoxy)-benzoyl-N'-phenylthiourea | EGFR (1M17) | -7.3 | - | rasayanjournal.co.inubaya.ac.id |

| N-(4-trifluoromethyl)-benzoyl-N'-phenylthiourea | EGFR (1M17) | -8.2 | - | rasayanjournal.co.inubaya.ac.id |

| 1-allyl-3-benzoylthiourea analogs | DNA Gyrase Subunit B (1KZN) | Good affinity reported | - | nih.gov |

| N-benzyl-N-(X-2-hydroxybenzyl)-N'-phenylthiourea | EGFR | - | - | nih.gov |

This table provides examples of docking studies on related thiourea compounds to demonstrate the application of this method.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties. researchgate.netmdpi.com These models are built on the principle that the properties of a chemical are determined by its molecular structure. mdpi.com By developing a mathematical equation that links molecular descriptors (numerical representations of a molecule's properties) to a specific activity, QSAR can provide mechanistic insights and predict the activity of new, unsynthesized compounds. farmaciajournal.comresearchgate.netnih.gov

QSAR studies on thiourea derivatives have been instrumental in identifying the key structural features that govern their various biological activities, including anticancer and antibacterial effects. farmaciajournal.comubaya.ac.idnih.govresearchgate.net Molecular descriptors used in these models can represent various aspects of the molecule, such as its hydrophobicity (e.g., LogP), electronic properties (e.g., atomic charges), and steric characteristics (e.g., molar refractivity). ubaya.ac.idresearchgate.net A validated QSAR model serves as a powerful predictive tool, guiding the structural modification of lead compounds to optimize their desired properties and reduce the need for extensive experimental testing. researchgate.netresearchgate.net

For example, a QSAR study on N-benzoyl-N'-phenylthiourea derivatives against MCF-7 cancer cells yielded the following equation: Log 1/IC50 = 0.354 π + 0.064 ubaya.ac.idresearchgate.net This equation indicates that the lipophilic properties (π, a hydrophobicity parameter) of the substituents are the most significant factor influencing the cytotoxic activity. ubaya.ac.idresearchgate.net

Table 4: Common Molecular Descriptors Used in QSAR/QSPR Models for Thiourea Derivatives

| Descriptor Category | Specific Descriptor Examples | Property Represented | Source |

| Lipophilic/Hydrophobic | LogP, π (Hansch parameter) | Partitioning between water and octanol; hydrophobicity | farmaciajournal.comubaya.ac.id |

| Electronic | Dipole Moment, Atomic Charges, Electronegativity | Charge distribution, polarity, electronic influence of substituents | ubaya.ac.idnih.gov |

| Steric/Topological | Molar Refractivity (CMR), van der Waals Volume, Surface Area | Molecular size, shape, and bulk | nih.govresearchgate.net |

| Quantum Chemical | HOMO/LUMO Energies | Electron-donating/accepting ability, reactivity | nih.gov |

Theoretical Prediction of Spectroscopic Signatures (e.g., Vibrational, NMR, UV-Vis)

Computational chemistry, particularly through Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), serves as a powerful tool for predicting the spectroscopic properties of molecules like this compound. These theoretical calculations provide valuable insights into the electronic structure and behavior of the molecule, offering a means to interpret and complement experimental spectroscopic data.

Vibrational Spectroscopy (FT-IR and Raman)

Theoretical calculations of vibrational frequencies can predict the positions of absorption bands in the infrared (IR) and Raman spectra. These predictions are based on the calculation of the second derivatives of the energy with respect to the atomic coordinates. For thiourea derivatives, key vibrational modes of interest include the N-H, C=S, and C-N stretching frequencies, as these are characteristic of the thiourea moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The prediction of ¹H and ¹³C NMR chemical shifts is a significant application of computational chemistry, often employing the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. These calculations can help in the assignment of experimental NMR signals to specific atoms within the molecule.

For this compound, theoretical calculations would predict the chemical shifts for the protons and carbons of the benzyl (B1604629) and phenoxyphenyl groups, as well as the thiourea core. The chemical shifts of the N-H protons are particularly sensitive to their chemical environment and any intramolecular hydrogen bonding. The carbon of the C=S group is expected to have a characteristic chemical shift in the ¹³C NMR spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Time-dependent DFT (TD-DFT) calculations are employed to predict the electronic absorption spectra of molecules. These calculations can determine the wavelengths of maximum absorption (λ_max) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.

For this compound, TD-DFT calculations would likely predict electronic transitions in the UV region. These transitions would primarily involve the π-systems of the aromatic rings and the n→π* and π→π* transitions associated with the thiourea chromophore. The specific absorption maxima would be influenced by the electronic communication between the benzyl and phenoxyphenyl moieties through the thiourea bridge.

Mechanistic Elucidation in Research Applications

Molecular Interaction Mechanisms with Biological Macromolecules

The thiourea (B124793) scaffold is a recognized pharmacophore capable of diverse non-covalent and coordinate interactions with biological targets. The bioactivity of these derivatives is often linked to three key features: the nitrogen atoms acting as hydrogen-bond donors, the sulfur atom serving as a complementary binding site, and the variable substituents that modulate properties like lipophilicity and steric engagement. biointerfaceresearch.com The core structure containing both sulfur and nitrogen allows for the formation of both hydrogen bond acceptor and donor pairs, facilitating interactions with various enzymes, receptors, and nucleic acids. biointerfaceresearch.com

Enzyme Inhibition Kinetics and Binding Studies (research-focused)

Thiourea derivatives have been identified as effective inhibitors for several enzyme classes, including cholinesterases and ureases. researchgate.netnih.gov The primary mechanism of inhibition involves the thiourea moiety binding to the enzyme's active site. The N-H groups can act as hydrogen bond donors, while the sulfur atom can interact with metal ions or other residues within the catalytic center.

Research on a series of unsymmetrical thiourea derivatives has demonstrated their inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in neurodegenerative diseases. researchgate.netmdpi.com The inhibition potency, often quantified by the half-maximal inhibitory concentration (IC50), varies depending on the substituents attached to the thiourea core. For instance, studies have shown that compounds like 1-(3-chlorophenyl)-3-cyclohexylthiourea exhibit significant inhibition against both AChE and BChE. researchgate.netmdpi.com Molecular docking studies suggest that these inhibitors occupy the active site, interacting with key amino acid residues and thereby blocking substrate access. mdpi.com

Similarly, bis-acyl-thiourea derivatives have shown potent anti-urease activity. nih.gov The mechanism likely involves the coordination of the thiourea sulfur and acyl oxygen atoms to the nickel ions in the urease active site, disrupting the enzyme's catalytic function.

Interactive Table: Cholinesterase Inhibition by Thiourea Derivatives

| Compound | Target Enzyme | IC50 (µg/mL) | Docking Score (kJ/mol) |

|---|---|---|---|

| 1-(3-chlorophenyl)-3-cyclohexylthiourea | AChE | 50 | -10.01 |

| 1-(3-chlorophenyl)-3-cyclohexylthiourea | BChE | 60 | -8.04 |

Receptor Binding Mechanisms (research-focused)

The interaction of thiourea derivatives with protein receptors is crucial to their pharmacological activities, including anticancer effects. biointerfaceresearch.com These compounds can target specific receptors like the epidermal growth factor receptor (EGFR), a key player in cancer cell proliferation. jppres.com The binding mechanism typically involves a combination of hydrogen bonding and hydrophobic (π-π) interactions. biointerfaceresearch.com

The two N-H groups of the thiourea core are excellent hydrogen bond donors, allowing them to anchor the molecule within the receptor's binding pocket by interacting with acceptor residues such as aspartate or glutamate. The planar aryl substituents, such as the phenoxyphenyl group in 1-Benzyl-3-(4-phenoxyphenyl)thiourea, can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan, further stabilizing the ligand-receptor complex. biointerfaceresearch.com Studies on N-aryl substituted thioureas have highlighted their potential as anticancer agents by targeting receptors like BRAF and HER2, demonstrating the importance of these non-covalent interactions in achieving biological activity. biointerfaceresearch.com

DNA/RNA Intercalation or Interaction Mechanisms

The planar aromatic structures present in many thiourea derivatives facilitate their interaction with DNA. biointerfaceresearch.com Research on various thiourea-containing molecules shows they can bind to DNA through multiple modes, including intercalation and groove binding. nih.govmdpi.com

A mixed-mode binding mechanism is often observed. mdpi.com The planar aromatic portion of the molecule, such as a naphthyl or phenoxyphenyl group, can insert itself between the base pairs of the DNA double helix (intercalation). biointerfaceresearch.commdpi.com This mode of binding is often indicated by an increase in the viscosity of the DNA solution and significant changes in spectroscopic properties. mdpi.com Simultaneously, the rest of the molecule can fit into the minor or major grooves of the DNA, forming hydrogen bonds or electrostatic interactions with the phosphate (B84403) backbone or base pairs. biointerfaceresearch.commdpi.com The binding affinity of these interactions can be quantified by parameters such as the binding constant (Kb) and the Gibbs free energy change (ΔG), with Kb values in the range of 10³–10⁵ M⁻¹ indicating substantial and spontaneous binding. mdpi.com

Furthermore, metal complexes of thiourea derivatives can act as artificial nucleases. For example, a copper(I) complex of a benzyl-pyridyl-thiourea was shown to bind to DNA and subsequently induce oxidative cleavage, a mechanism that involves the generation of reactive hydroxyl radicals. researchgate.net

Interactive Table: DNA Binding Parameters for Bis-Thiourea Derivatives

| Compound | Binding Constant (Kb) (M-1) | Gibbs Free Energy (ΔG) (kJ mol-1) | Binding Mode |

|---|---|---|---|

| UP-1 | 2.1 x 103 | -18.9 | Mixed (Intercalation/Groove) |

| UP-2 | 1.4 x 104 | -23.6 | Mixed (Intercalation/Groove) |

| UP-3 | 2.9 x 105 | -31.1 | Mixed (Intercalation/Groove) |

Understanding Catalytic Mechanisms Mediated by the Compound

In the field of organocatalysis, thiourea derivatives have emerged as powerful, metal-free catalysts for a wide array of organic transformations. wikipedia.orgacs.org The catalytic activity stems from the ability of the thiourea moiety to act as a double hydrogen-bond donor. wikipedia.orgacs.org

The two N-H groups can form a "clamp-like" binding motif with electrophilic substrates, particularly those containing carbonyl, imine, or nitro groups. wikipedia.orgresearchgate.netlibretexts.org This dual hydrogen-bonding interaction polarizes the substrate, increasing its electrophilicity and rendering it more susceptible to nucleophilic attack. libretexts.org This mechanism is a form of Brønsted acid or general acid catalysis and is effective for reactions such as Michael additions, Mannich reactions, and Strecker reactions. acs.orgresearchgate.netlibretexts.org

Some thiourea catalysts are designed to be bifunctional. acs.org In addition to acting as a hydrogen-bond donor to activate an electrophile, a basic functional group elsewhere in the catalyst (e.g., a tertiary amine) can simultaneously deprotonate a nucleophile, leading to a highly organized transition state and often, high stereoselectivity. libretexts.org In certain contexts, the thiourea itself can act as both a hydrogen bond donor and a Brønsted base, facilitating cascade reactions. acs.org

Mechanisms of Coordination in Supramolecular Chemistry and Metal Complexes

The thiourea functional group is a versatile ligand in coordination and supramolecular chemistry. It possesses multiple coordination sites—the soft sulfur atom and the harder nitrogen atoms—allowing it to bind with a wide range of metal centers. mdpi.com

The sulfur atom is a strong donor, particularly for soft transition metals like platinum(II), copper(I), and mercury(II). acs.org Coordination through sulfur is a common binding mode. However, upon deprotonation of one or both N-H groups, the nitrogen atoms can also participate in coordination. For example, a closely related compound, 1-benzyl-3-phenylthiourea (B182860), has been shown to coordinate to Pt(II) in two distinct modes: as a mono-anionic ligand bonding only through the sulfur atom, or as a dianionic ligand that forms a chelate ring by bonding through both a nitrogen and the sulfur atom.

In supramolecular chemistry, the hydrogen-bonding capability of the N-H groups is paramount. In the solid state, thiourea derivatives frequently form extended networks through intermolecular N-H···S hydrogen bonds. researchgate.net These directional interactions can be used to assemble complex, ordered architectures and play a crucial role in crystal engineering.

Elucidation of Sensing Mechanisms in Probe Development

Thiourea derivatives are widely employed in the development of chemical sensors and molecular probes for detecting both anions and cations. mdpi.comacs.org The sensing mechanism relies on a specific interaction between the thiourea unit (the receptor) and the target analyte, which induces a measurable change in a covalently linked signaling unit (a chromophore or fluorophore).

Anion Sensing: The two parallel N-H groups of the thiourea moiety create a pre-organized binding pocket that is highly effective for recognizing anions through hydrogen bonding. researchgate.netnih.govacs.org This interaction is particularly strong for basic anions with complementary geometries, such as fluoride, acetate, and phosphate. nih.govresearchgate.net The binding event perturbs the electronic system of the attached signaling group, resulting in a distinct color change (colorimetric sensing) or a change in fluorescence intensity (fluorescent sensing). researchgate.net

Cation Sensing: The thiourea sulfur atom's high affinity for soft heavy metal ions, such as mercury(II) (Hg²⁺), is the basis for cation sensing. mdpi.comacs.org Coordination of the metal ion to the sulfur atom triggers a spectroscopic response. In some designs, this binding event promotes a chemical transformation, such as the desulfurization of thiourea to urea (B33335), leading to a dramatic and irreversible change in the probe's fluorescence, a mechanism known as a chemodosimeter approach. snu.ac.kr

Exploration of Structure Function Relationships

Impact of N-Substitution Patterns on Research-Relevant Properties

The substituents on the nitrogen atoms can affect the electron density distribution across the entire molecule. biointerfaceresearch.com For instance, the introduction of heterocyclic substituents into thiourea (B124793) structures has been shown to enhance their specificity when interacting with biological targets. biointerfaceresearch.com Modifications involving groups like methoxy (B1213986) groups or halogens can also profoundly affect activity against specific targets. biointerfaceresearch.com The aryl substituent, in particular, can influence lipophilicity and membrane permeability, while its planar structure may facilitate DNA intercalation or binding to proteins. biointerfaceresearch.com

The presence of an aromatic system is often crucial for the activity of these compounds. biointerfaceresearch.com The benzyl (B1604629) group on one nitrogen and the phenoxyphenyl group on the other provide a combination of flexibility and bulk, which can dictate the molecule's conformational possibilities and its ability to fit into specific binding sites. Studies on related N,N'-disubstituted thioureas show that the nature of these groups—whether they are alkyl, aryl, or contain other functional groups—is a key factor in their application as enzyme inhibitors or sensors. nih.govresearchgate.net

Table 1: Impact of N-Substitution Patterns on Thiourea Properties

| Substituent Type | General Impact on Properties | Example from Research |

|---|---|---|

| Aryl Groups (e.g., Phenyl) | Influences lipophilicity, membrane permeability, and potential for π-π stacking interactions. biointerfaceresearch.com | N-aryl substituted thioureas show considerable potential as anticancer agents due to their hydrophobic nature. biointerfaceresearch.com |

| Heterocyclic Groups | Enhances specificity in interactions with target proteins and can participate in additional hydrogen bonds. biointerfaceresearch.com | Thioureas with pyridine (B92270) or thiadiazine rings show strong activity against targets like HER2 and VEGFR2. biointerfaceresearch.com |

| Alkyl Groups (e.g., Benzyl) | Provides steric bulk and can influence conformational flexibility. | N-benzyl-N'-(X-2-hydroxybenzyl)-N'-phenylthioureas have been studied as potential EGFR and HER-2 kinase inhibitors. researchgate.net |

| Electron-Withdrawing Groups | Increases the acidity of the N-H protons, enhancing hydrogen bonding capabilities. biointerfaceresearch.com | 4-nitrophenyl substituents facilitate stronger interactions with hydrogen bond acceptors, enhancing biological activity. biointerfaceresearch.com |

Role of the Phenoxyphenyl Moiety in Modulating Reactivity and Interactions

The 4-phenoxyphenyl moiety is a significant structural feature of the molecule. It consists of a phenyl group linked to another phenyl ring via an ether oxygen. This large, somewhat flexible group contributes substantially to the steric and electronic character of the compound.

The ether linkage introduces a degree of conformational freedom, while the two phenyl rings provide a large, hydrophobic surface area. This can be critical for interactions within biological systems, such as binding to hydrophobic pockets in enzymes or receptors. In a related compound, 1-tert-butyl-3-(2,6-diisopropyl-4-phenoxyphenyl)thiourea, the dihedral angle between the phenoxyphenyl group and the thiourea plane is significant, indicating that the moiety is not coplanar with the core, which influences its three-dimensional shape and potential for steric hindrance. researchgate.net

Influence of the Thiocarbonyl Group on Chemical Behavior and Coordination

The thiocarbonyl (C=S) group is the chemical heart of the thiourea molecule, dictating much of its reactivity and interaction patterns. annexechem.com This group is more polarizable and less polar than its carbonyl (C=O) analogue in urea (B33335). rsc.org The sulfur atom is a soft nucleophile and a key site for coordination with metal ions. nih.govmdpi.com

Thioureas are well-known for their ability to form stable complexes with a wide range of metal ions, acting as effective ligands in coordination chemistry. annexechem.comuobasrah.edu.iq The coordination typically occurs through the sulfur atom, which can bond to one or more metal centers. uobasrah.edu.iq This property makes thiourea derivatives valuable in areas such as metal extraction and catalysis. annexechem.com

Furthermore, the thiocarbonyl group is a potent hydrogen bond acceptor. nih.gov The sulfur atom readily participates in intermolecular and intramolecular hydrogen bonds with N-H or O-H donor groups. nih.govresearchgate.net This hydrogen bonding capability is fundamental to the function of thiourea-based organocatalysts, where the thiourea moiety activates substrates through hydrogen bonding. rsc.org The thiourea core can also exist in a tautomeric thiol form (isothiourea), although the thione form generally predominates. mdpi.comwikipedia.org This tautomerism can play a role in its reactivity under certain conditions. uobasrah.edu.iq

Table 2: Key Interactions Involving the Thiocarbonyl Group

| Interaction Type | Description | Significance |

|---|---|---|

| Metal Coordination | The sulfur atom acts as a soft Lewis base, forming stable coordinate bonds with various metal ions. annexechem.comnih.govuobasrah.edu.iq | Forms stable metal complexes; used in analytical chemistry, catalysis, and materials science. annexechem.commdpi.com |

| Hydrogen Bonding | The sulfur atom acts as a strong hydrogen bond acceptor. nih.govwikipedia.org | Crucial for self-assembly in the solid state, molecular recognition, and the mechanism of thiourea organocatalysis. nih.govrsc.org |

| Nucleophilic Reactions | The sulfur atom is nucleophilic and can react with electrophiles. smolecule.com | Allows for further chemical modification and synthesis of derivatives. |

| Tautomerism | Can exist in equilibrium between the thione (C=S) and thiol (-SH) forms. mdpi.comwikipedia.org | The thiol form, or isothiourea, can be trapped in certain reactions, influencing the chemical pathway. wikipedia.org |

Stereochemical Considerations and Enantiomeric Effects on Research Outcomes

While 1-Benzyl-3-(4-phenoxyphenyl)thiourea is not inherently chiral, the principles of stereochemistry are highly relevant to the broader class of thiourea derivatives. The introduction of a chiral center, for instance by using a chiral amine during synthesis or by modifying one of the substituents, would result in a pair of enantiomers.

Research has consistently shown that the enantiomers of chiral compounds can have dramatically different biological activities and pharmacokinetic profiles. nih.gov In the context of thioureas, enantiomeric purity is critical when they are used as catalysts in asymmetric synthesis. Chiral bisthioureas derived from (1R,2R)-diaminocyclohexane, for example, have been successfully employed as templates to induce enantioselectivity in photochemical reactions. acs.org

The separation of thiourea enantiomers is an important field of study, with methods like high-performance liquid chromatography (HPLC) on chiral stationary phases being employed. nih.govresearchgate.net Furthermore, studies have shown that molecules of a single chirality can exhibit self-recognition in the solid state, leading to spontaneous resolution where enantiomers crystallize separately, a phenomenon driven by thermodynamic stability in the crystal lattice. rsc.org Chiral thioureas have also been developed as effective chiral solvating agents for differentiating enantiomers by NMR spectroscopy. nih.gov

Table 3: Examples of Enantiomeric Effects in Chiral Thiourea Derivatives

| Application Area | Observed Effect | Reference Study |

|---|---|---|

| Asymmetric Catalysis | Chiral bisthioureas act as templates, inducing high enantiomeric excess in intramolecular [2+2] photocycloaddition reactions. acs.org | A study demonstrated the use of a thiourea derived from a chiral diamine to control the stereochemical outcome of a reaction. acs.org |

| Chiral Recognition | Enantiomers of a chiral thiourea derivative were found to self-assemble into homochiral structures in the crystal lattice, allowing for separation by preferential crystallization. rsc.org | Single crystal X-ray analysis revealed the specific interactions responsible for the self-recognition of molecules with the same chirality. rsc.org |

| Enantioselective NMR | A chiral thiourea was used as a chiral solvating agent (CSA) to differentiate the NMR signals of enantiomeric amino acid derivatives. nih.gov | The dimeric structure of the CSA showed higher enantiodiscrimination efficiency compared to its monomeric counterpart. nih.gov |

| Biological Activity | The stereochemistry of chiral thiourea compounds was shown to have a significant effect on their anti-HIV activity. nih.gov | Different enantiomers exhibited varying levels of potency, highlighting the importance of chirality in drug design. nih.gov |

Electronic and Steric Effects of Substituents on Activity/Function (e.g., Hammett, Taft analyses)

The functional properties of thiourea derivatives are highly sensitive to the electronic and steric effects of their substituents. These effects can be qualitatively understood and quantitatively analyzed using principles from physical organic chemistry, such as Hammett and Taft analyses.

Electronic Effects: The electron-donating or electron-withdrawing nature of the N-substituents directly impacts the electronic character of the thiourea core. Electron-withdrawing groups, such as nitro or fluoro-substituted phenyl rings, increase the acidity of the N-H protons. biointerfaceresearch.com This makes the thiourea a more effective hydrogen-bond donor, which can enhance its binding to biological targets or its efficacy as an organocatalyst. biointerfaceresearch.com Conversely, electron-donating groups can increase the nucleophilicity of the sulfur atom. In this compound, the benzyl group is weakly electron-donating, while the phenoxy group is electron-donating through resonance via the ether oxygen. These electronic inputs modulate the reactivity of the N-H and C=S groups.

Steric Effects: The size and shape of the substituents play a crucial role in determining how the molecule can interact with its environment. Bulky substituents can provide steric shielding, which can, for example, prevent the overoxidation of the thiocarbonyl group. nih.gov Steric hindrance can also dictate the conformational preferences of the molecule, influencing which rotamers are most stable. researchgate.net In the context of biological activity, the steric bulk of the benzyl and phenoxyphenyl groups will be a key factor in determining whether the molecule can fit into a specific enzyme's active site or a receptor's binding pocket.

Table 4: Electronic Effects of Common Substituents (Hammett Constants)

The Hammett equation (log(K/K₀) = σρ) relates reaction rates and equilibrium constants for reactions involving substituted benzene (B151609) derivatives. The substituent constant (σ) quantifies the electronic effect of a substituent. A positive σ value indicates an electron-withdrawing group, while a negative value indicates an electron-donating group.

| Substituent | σ (para) | Electronic Effect |

|---|---|---|

| -OCH₃ | -0.27 | Strongly Electron-Donating |

| -CH₃ | -0.17 | Weakly Electron-Donating |

| -H | 0.00 | Reference |

| -Cl | +0.23 | Weakly Electron-Withdrawing |

| -CF₃ | +0.54 | Strongly Electron-Withdrawing |

| -NO₂ | +0.78 | Very Strongly Electron-Withdrawing |

Table of Mentioned Chemical Compounds

Diverse Applications in Chemical Research and Development

Scaffold in Medicinal Chemistry Research for Target Engagement Studies

The thiourea (B124793) framework is a well-established pharmacophore. The ability of the two N-H groups to act as hydrogen-bond donors allows these molecules to bind with high affinity to biological targets such as enzymes and cellular receptors.

Thiourea derivatives are recognized as potent inhibitors of various enzymes, a function attributed to their ability to interact with amino acid residues in enzyme active sites. The molecular basis of this inhibition often involves competitive binding. For instance, phenylthiourea (B91264) is a known competitive inhibitor of phenoloxidase, a key enzyme in melanization. nih.gov

A more prominent area of research for scaffolds like 1-Benzyl-3-(4-phenoxyphenyl)thiourea is the inhibition of protein kinases, which are crucial regulators of cell signaling. nih.gov Many N-aryl thiourea derivatives have been specifically designed as inhibitors of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.govnih.govresearchgate.net The inhibitory mechanism involves the thiourea molecule occupying the ATP-binding pocket of the kinase domain. The N-H protons of the thiourea form hydrogen bonds with key residues (e.g., glutamate, aspartate) in the hinge region of the enzyme, while the aromatic side chains (like the benzyl (B1604629) and phenoxyphenyl groups) form van der Waals and hydrophobic interactions with other parts of the pocket. This occupation prevents the binding of ATP, thereby blocking the downstream signaling pathways that promote cell proliferation. capes.gov.brresearchgate.net

The design of ligands for specific cellular receptors is a cornerstone of drug discovery. Thiourea-based molecules are particularly effective as ligands for kinase receptors due to their hydrogen-bonding capacity. researchgate.net Research on N-benzyl-N'-(hydroxyphenyl)thiourea derivatives has demonstrated significant binding affinity and inhibitory activity for both EGFR and Human Epidermal Growth Factor Receptor 2 (HER-2). capes.gov.brresearchgate.netnih.gov

Molecular docking simulations have shown that these compounds fit snugly into the receptor's active site. capes.gov.brnih.gov The thiocarbonyl sulfur and the N-H protons are critical for forming strong, directional hydrogen bonds, which anchor the ligand in place. The affinity and selectivity of the ligand can be fine-tuned by modifying the substituents on the nitrogen atoms. nih.gov For example, the introduction of a phenoxyphenyl group, as seen in the title compound, can enhance lipophilicity and create additional interactions within the binding site, potentially increasing binding affinity compared to simpler phenyl groups. biointerfaceresearch.com

Thiourea derivatives have demonstrated a broad spectrum of antimicrobial activities. nih.gov Studies on N-phenyl and N-benzoylthioureas show selective activity against Gram-positive bacteria and various fungi. ufba.br

The molecular basis of their action is linked to their structure. The lipophilicity, conferred by substituents such as benzyl and phenoxy groups, is believed to facilitate the crossing of microbial cell membranes. mdpi.com Once inside the cell, the thiourea moiety can interfere with cellular processes. While the exact mechanisms are not always fully elucidated, proposed modes of action include the disruption of cellular respiration, chelation of essential metal ions, or inhibition of key enzymes necessary for cell wall synthesis or DNA replication. For example, some related benzoylthiourea (B1224501) compounds have been investigated for their ability to inhibit E. coli DNA gyrase B.

| Compound Class | Target Organisms | Potential Molecular Basis of Action |

| N-phenylthioureas | Gram-positive bacteria (e.g., B. subtilis, M. luteus), Fungi (e.g., C. cladosporioides) | Disruption of membrane integrity or cellular processes. ufba.br |

| N-benzoylthioureas | Gram-positive bacteria, Fungi | Inhibition of essential enzymes. ufba.br |

| Thieno[2,3-d]pyrimidine Carboxamides | S. aureus, B. subtilis | Inhibition of TrmD, a crucial enzyme in tRNA modification. researchgate.net |

The use of thiourea scaffolds in the design of anticancer agents is an area of intensive research. mdpi.com A significant body of evidence points to the inhibition of receptor tyrosine kinases (RTKs) like EGFR, HER-2, and VEGFR-2 as the primary molecular basis for the anticancer effects of N,N'-diarylthioureas. nih.govnih.gov These receptors are often overexpressed in various cancers and play a critical role in tumor growth, angiogenesis, and metastasis. nih.gov

By inhibiting these kinases, thiourea derivatives can block signal transduction pathways, leading to cell cycle arrest and apoptosis (programmed cell death) in cancer cells. biointerfaceresearch.comnih.gov Numerous studies on N-benzyl-phenylthiourea analogues have demonstrated potent cytotoxic effects against a range of cancer cell lines, including breast (MCF-7), lung (A549), and colon (HCT-116) cancer cells. nih.govresearchgate.netcapes.gov.brresearchgate.net The structural combination of a benzyl group and an extended aromatic system like phenoxyphenyl in this compound is consistent with designs targeting these kinase receptors. jppres.com

| Related Compound / Class | Molecular Target(s) | Target Cancer Cell Line(s) | Reference(s) |

| N-benzyl-N'-(hydroxyphenyl)thioureas | EGFR, HER-2 | MCF-7 (Breast) | capes.gov.brresearchgate.netnih.gov |

| Quinazoline-thiourea hybrids | EGFR, VEGFR-2 | HCT-116 (Colon), MCF-7 (Breast), B16 (Melanoma) | nih.gov |

| Bis-thiourea derivatives | Not specified | MOLT-3 (Leukemia), HepG2 (Liver) | nih.gov |

| Thioureas with benzodioxole moiety | EGFR | HCT116 (Colon), HepG2 (Liver), MCF-7 (Breast) | nih.gov |

Thiourea derivatives have also emerged as promising scaffolds for the development of antiviral agents, with reported activity against viruses such as the Hepatitis C virus (HCV) and Human Immunodeficiency Virus (HIV). nih.govingentaconnect.combenthamdirect.comresearchgate.net The mechanism of action can vary depending on the virus. For some non-nucleoside reverse transcriptase inhibitors (NNRTIs), the thiourea moiety is crucial for binding to an allosteric pocket on the enzyme, preventing the conversion of viral RNA to DNA.

Another investigated antiviral mechanism involves the inhibition of viral protein assembly. mdpi.com In studies against the Tobacco Mosaic Virus (TMV), a chiral phosphonate-containing thiourea was found to inhibit the polymerization of the viral capsid protein. nih.gov This action prevents the formation of new, infectious viral particles. Given the structural adaptability of the thiourea scaffold, it is plausible that this compound could be explored for similar antiviral applications by interfering with specific viral enzymes or structural proteins. mdpi.com

Application in Catalysis and Organocatalysis

Beyond medicinal chemistry, the thiourea functional group is a celebrated motif in the field of organocatalysis. researchgate.net Unlike metal-based catalysts, organocatalysts are small, metal-free organic molecules. Thiourea-based catalysts function primarily as hydrogen-bond donors. The two acidic N-H protons can form non-covalent bonds with electrophilic substrates, such as aldehydes or imines, activating them toward nucleophilic attack.

This mode of activation is central to their use in a wide array of asymmetric reactions, where they can create chiral products with high enantioselectivity. The pioneering work by Jacobsen and Schreiner demonstrated the power of chiral thiourea catalysts in reactions like Michael additions, aza-Henry reactions, and Friedel-Crafts alkylations. researchgate.net The benzyl and phenoxyphenyl groups of this compound would influence the steric environment around the catalytic core, which could be exploited in the design of new catalysts for stereoselective transformations.

Ligand Design for Transition Metal-Catalyzed Reactions

Thiourea derivatives are recognized for their flexibility as ligands in coordination chemistry, capable of binding to metal centers in neutral, mono-anionic, or di-anionic forms. analis.com.my The this compound molecule possesses both soft (sulfur) and hard (nitrogen) donor atoms, making it a potentially valuable chelating ligand for a variety of transition metals. analis.com.my The sulfur atom's excellent donor properties enable the formation of stable complexes with metal ions. analis.com.my

The coordination of such ligands to metal centers is fundamental for applications in homogeneous catalysis. Metal complexes derived from thioureas are explored for their roles in various catalytic processes. analis.com.my The specific steric and electronic properties conferred by the benzyl and phenoxyphenyl groups on this compound can be leveraged to tune the reactivity and selectivity of a metal catalyst. For instance, the bulky nature of the substituents can create a specific coordination environment around the metal center, influencing the substrate's approach and the outcome of the catalytic cycle. While direct catalytic applications of this specific compound are not extensively documented, the principles of ligand design suggest its potential in reactions where tuning the electronic and steric environment of a metal catalyst is crucial for achieving desired activity and selectivity.

Organocatalytic Properties and Reaction Development

In the realm of organocatalysis, thiourea derivatives have emerged as a powerful class of hydrogen-bond donors. researchgate.net The defining feature of compounds like this compound is the presence of two N-H groups on the thiourea core, which can act as a dual hydrogen-bond donor. This ability allows the molecule to activate electrophilic substrates through non-covalent interactions, a key principle in many organocatalytic reactions. researchgate.net

Utility in Materials Science Research

The unique structural features of this compound also make it a valuable building block in materials science, particularly in the fields of polymer chemistry and supramolecular assembly.

Components in Polymer Chemistry

Hydrogen bond-mediated organocatalysis is a significant strategy for synthesizing well-defined polymers. researchgate.net Thiourea derivatives are among the most explored hydrogen-bonding organocatalysts for ring-opening polymerization (ROP). researchgate.net The compound this compound can function as a bifunctional catalyst, utilizing its N-H groups to activate cyclic monomers like lactones, carbonates, and epoxides. researchgate.net

The proposed mechanism involves the thiourea moiety forming hydrogen bonds with the carbonyl group of the monomer, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by an initiator (e.g., an alcohol). This activation leads to controlled polymerization, yielding polymers with predictable molecular weights and narrow dispersity. The unique double hydrogen bond donor capacity and the ease of structural modification make thiourea derivatives highly promising in advanced polymer synthesis. researchgate.net

Table 1: Role of Thiourea Derivatives in Ring-Opening Polymerization (ROP)

| Feature | Description | Reference |

|---|---|---|

| Catalyst Type | Hydrogen-bond donor organocatalyst | researchgate.net |

| Function | Bifunctional: Activates monomer via H-bonding and associates with the propagating chain end. | researchgate.net |

| Monomers | Cyclic esters (e.g., lactide), carbonates, phosphates, epoxides. | researchgate.net |

| Advantage | Can provide excellent control over polymer structure and properties. | researchgate.net |

Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry involves the study of systems held together by non-covalent interactions. Thiourea derivatives are excellent candidates for building ordered supramolecular architectures due to their strong tendency to form hydrogen bonds. mersin.edu.trnih.gov The N-H groups act as hydrogen bond donors, while the sulfur atom acts as a hydrogen bond acceptor.

Development of Chemical Sensors and Probes for Analytical Research

The ability of the thiourea functional group to selectively bind with anions and metal ions makes it a popular component in the design of chemical sensors. nih.govaustinpublishinggroup.com These sensors often operate on optical or electrochemical principles, where the binding event triggers a measurable signal. mdpi.com

Ion Recognition and Chemodosimetry

Thiourea-based receptors are particularly effective for anion recognition. The two N-H protons can form strong hydrogen bonds with anions, effectively "caging" them. This interaction can lead to a change in the electronic properties of the molecule, resulting in a colorimetric or fluorescent response. austinpublishinggroup.com

While research on this compound as a sensor is limited, a closely related compound, 1-benzyl-3-(4-nitrophenyl)thiourea , has been successfully developed as a potentiometric sensor for the thiocyanate (B1210189) (SCN⁻) ion. iaea.orgkoreascience.krepa.govresearchgate.net In this sensor, the thiourea unit acts as an ionophore within a PVC-based membrane, selectively binding SCN⁻. iaea.orgepa.gov The binding event changes the membrane potential, which can be measured and correlated to the anion concentration. The performance of this sensor highlights the potential of the 1-benzyl-thiourea scaffold in analytical applications. The electronic nature of the substituent on the phenyl ring (phenoxy in the title compound versus nitro in the sensor) would modulate the acidity of the N-H protons and thus fine-tune the sensor's binding affinity and selectivity for different target ions. austinpublishinggroup.com

Table 2: Performance Characteristics of a 1-Benzyl-3-(4-nitrophenyl)thiourea Based SCN⁻ Sensor

| Parameter | Value | Reference |

|---|---|---|

| Linear Range | 1.0 × 10⁻⁵ to 1.0 × 10⁻² M | iaea.orgkoreascience.krresearchgate.net |

| Slope | -59.2 mV/decade | iaea.orgkoreascience.krresearchgate.net |

| Detection Limit | log[SCN⁻] = -5.05 | iaea.orgkoreascience.krresearchgate.net |

| Response Time | < 5 seconds | iaea.orgepa.gov |

| Optimal pH | 6.0 | epa.govresearchgate.net |

This data demonstrates the high sensitivity and selectivity that can be achieved with this class of compounds, suggesting that this compound is a promising candidate for the development of new chemical sensors for environmental, industrial, or biological monitoring. nih.govmdpi.com

Fluorescence Probes for Research Assays

While direct studies detailing the use of this compound as a primary fluorescence probe are not extensively documented, the structural components of the molecule suggest a strong potential for such applications. Thiourea derivatives are increasingly recognized for their role as key synthons in the development of fluorescent chemosensors. researchgate.net The principle often relies on a photoinduced electron transfer (PET) mechanism, where the thiourea moiety can act as a recognition site for specific analytes. Upon binding, the electronic properties of the molecule are altered, leading to a "turn-on" or "turn-off" fluorescent response.

The this compound molecule incorporates a naphthalene-like phenoxyphenyl group, which is a known fluorophore. The presence of this group, in conjunction with the thiourea unit, provides the necessary components for a PET sensor. It is hypothesized that the lone pairs of electrons on the sulfur and nitrogen atoms of the thiourea group can quench the fluorescence of the phenoxyphenyl moiety. Interaction with a target analyte, such as a metal ion or an anion, could restrict this PET process, thereby restoring or enhancing the fluorescence emission. This "switch-on" mechanism is highly desirable for developing sensitive and selective research assays. researchgate.net

Further research into the synthesis of isothiouronium derivatives from this compound could lead to the creation of potent "switch-on" type chemosensors for oxoanions, which are of significant biological relevance. researchgate.net

Role in Corrosion Inhibition Studies (mechanistic research)

The application of thiourea derivatives as corrosion inhibitors for various metals, particularly steel in acidic environments, is a well-established area of research. These compounds are effective due to the presence of heteroatoms (nitrogen and sulfur) and aromatic rings in their structure. semanticscholar.org Although specific studies on this compound are limited, extensive research on analogous compounds, such as 1-Benzyl-3-phenyl-2-thiourea (BPTU), provides significant mechanistic insights that are applicable to the target molecule. semanticscholar.orgresearchgate.netmanipal.edu

The primary mechanism of corrosion inhibition by thiourea derivatives involves the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. semanticscholar.org This adsorption can occur through a combination of physisorption and chemisorption.

Key Mechanistic Features:

Role of Heteroatoms and Aromatic Rings: The nitrogen and sulfur atoms in the thiourea group have lone pairs of electrons that can be donated to the vacant d-orbitals of iron atoms on the steel surface, leading to the formation of coordinate covalent bonds (chemisorption). semanticscholar.org The presence of multiple benzene (B151609) rings in the molecule, as in this compound, increases the electron density and the surface area of the molecule, enhancing its ability to adsorb onto the metal surface through electrostatic interactions. semanticscholar.org

Adsorption Isotherms: The adsorption behavior of thiourea inhibitors often follows established models such as the Langmuir or Temkin adsorption isotherms. researchgate.netmanipal.edu Studies on BPTU have shown that its adsorption on steel surfaces conforms to the modified Langmuir isotherm. semanticscholar.orgresearchgate.net This indicates the formation of a monolayer of the inhibitor on the metal surface.

Mixed-Type Inhibition: Potentiodynamic polarization studies on related thiourea derivatives have demonstrated that they typically act as mixed-type inhibitors. researchgate.net This means they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.

Effect of Temperature: The efficiency of corrosion inhibition by thiourea derivatives is influenced by temperature. For BPTU, it has been observed that the inhibition efficiency decreases as the temperature rises. semanticscholar.orgresearchgate.net This is attributed to the desorption of the inhibitor molecules from the steel surface at higher temperatures. semanticscholar.org

Research Findings on a Structurally Similar Compound (BPTU):

To illustrate the potential efficacy of this compound, the following table summarizes the inhibition efficiency of the closely related compound, 1-Benzyl-3-phenyl-2-thiourea (BPTU), on steel in a 1.0 M HCl solution. These studies utilized electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization measurement (PPM) techniques.

| Inhibitor Concentration (M) | Temperature (°C) | Inhibition Efficiency (%) (EIS) | Inhibition Efficiency (%) (PPM) | Reference |

| 2 x 10⁻⁴ | 30 | 94.99 | 94.30 | semanticscholar.orgresearchgate.net |

| 1 x 10⁻⁴ | 30 | 92.43 | - | researchgate.net |

| 5 x 10⁻⁵ | 30 | 90.90 | - | researchgate.net |

| - | 40 | - | 88.02 | semanticscholar.org |

| - | 50 | - | 66.15 | semanticscholar.org |

| - | 60 | - | 54.01 | semanticscholar.org |

The data clearly indicates that even at low concentrations, BPTU provides excellent protection for steel surfaces. The structural similarity of this compound, particularly the shared benzyl and thiourea functionalities, strongly suggests that it would exhibit a comparable, if not enhanced, corrosion inhibition performance. The additional phenoxy group could further increase the electron-donating capacity and surface coverage of the molecule, potentially leading to even greater inhibition efficiency.

Future Directions, Research Gaps, and Challenges

Emerging Synthetic Methodologies for Enhanced Accessibility and Efficiency

The classical synthesis of unsymmetrical thioureas, including 1-Benzyl-3-(4-phenoxyphenyl)thiourea, typically involves the reaction of an isothiocyanate with a primary amine. Specifically, benzyl (B1604629) isothiocyanate would be reacted with 4-phenoxyaniline (B93406). While effective, this method often relies on the availability and stability of the isothiocyanate precursor.

Emerging synthetic strategies aim to overcome these limitations by offering more efficient, greener, and versatile routes:

One-Pot Syntheses: Recent advancements focus on one-pot reactions that avoid the isolation of potentially hazardous isothiocyanates. researchgate.net These methods often involve the in-situ generation of the isothiocyanate from a primary amine and a thiocarbonyl source.

Flow Chemistry: Continuous flow chemistry is gaining traction for the synthesis of thiourea (B124793) derivatives. This technology allows for precise control over reaction parameters, leading to higher yields, improved safety, and easier scalability.

Green Chemistry Approaches: The use of water as a solvent and the development of catalyst-free or organocatalyzed reactions are key aspects of green synthetic methodologies for thioureas. google.com These approaches minimize the use of volatile organic compounds and toxic reagents. google.com

A comparative table of synthetic methodologies is presented below:

| Methodology | Advantages | Disadvantages |

| Classical Synthesis (Isothiocyanate + Amine) | Well-established, generally good yields. | Requires stable isothiocyanates, potential for hazardous intermediates. |

| One-Pot Synthesis | Avoids isolation of isothiocyanates, improved safety and efficiency. researchgate.net | May require careful optimization of reaction conditions. |

| Flow Chemistry | Precise control, high yields, scalability, enhanced safety. | Requires specialized equipment. |

| Green Chemistry Approaches | Environmentally friendly, reduced use of toxic solvents and reagents. google.com | May have limitations in substrate scope or require longer reaction times. |

Integration with Advanced Spectroscopic Techniques for Deeper Structural and Dynamic Understanding

Beyond routine characterization by NMR and IR spectroscopy, a deeper understanding of the structural and dynamic properties of this compound can be achieved through advanced spectroscopic techniques.

Solid-State NMR (ssNMR): This technique can provide valuable insights into the crystal packing and polymorphic forms of the compound, which can influence its physical properties and bioavailability.

Two-Dimensional NMR Techniques: Advanced 2D NMR experiments, such as NOESY and ROESY, can be employed to elucidate the through-space interactions between different parts of the molecule, providing a more detailed picture of its conformation in solution.

In-situ FTIR Spectroscopy: This method can be used to monitor the reaction progress during synthesis in real-time and to study the compound's interactions with other molecules, such as metal ions or biological macromolecules. nih.gov

Application of Artificial Intelligence and Machine Learning for Predictive Modeling in Thiourea Research

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize drug discovery and materials science. In the context of thiourea research, these computational tools can be applied to:

Predict Biological Activity: AI/ML models can be trained on existing data for thiourea derivatives to predict the potential biological activities of novel compounds like this compound. This can help prioritize synthetic targets and reduce the number of compounds that need to be screened experimentally.

Optimize Molecular Properties: Machine learning algorithms can be used to predict key physicochemical properties, such as solubility and membrane permeability, aiding in the design of thiourea derivatives with improved drug-like characteristics.

Elucidate Structure-Activity Relationships (SAR): By analyzing large datasets of thiourea compounds and their biological activities, AI can identify complex SARs that may not be apparent from traditional analysis.

Exploration of Unconventional Reactivity and Novel Chemical Transformations

The thiourea moiety is known for its rich and diverse reactivity. While its role as a nucleophile and its ability to form metal complexes are well-documented, there is still scope for exploring unconventional reactivity patterns.

Catalysis: Thiourea derivatives have emerged as powerful organocatalysts for a variety of organic transformations. Investigating the catalytic potential of this compound in asymmetric synthesis could open up new applications.

Supramolecular Chemistry: The hydrogen bonding capabilities of the thiourea group make it an excellent building block for the construction of complex supramolecular architectures. Exploring the self-assembly of this compound could lead to the development of novel functional materials.

Photoredox Catalysis: The engagement of thiourea derivatives in photoredox-catalyzed reactions is a relatively unexplored area that could lead to novel synthetic methodologies.

Addressing Fundamental Mechanistic Questions in Thiourea Chemistry

Despite the widespread use of thioureas, some fundamental mechanistic questions remain. A detailed investigation into the reactivity of this compound could contribute to a better understanding of:

Tautomerism: Thioureas can exist in thione and thiol tautomeric forms. wikipedia.org A thorough study of the tautomeric equilibrium of this compound in different environments would be crucial for understanding its reactivity and biological activity.

Reaction Mechanisms: Detailed mechanistic studies of reactions involving this thiourea derivative, using techniques such as kinetic analysis and computational modeling, can provide valuable insights into the factors that govern its reactivity. tandfonline.com

Metal Coordination: The coordination chemistry of thioureas is extensive. A systematic study of the coordination behavior of this compound with various metal ions could lead to the discovery of new catalysts or materials with interesting electronic and magnetic properties.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-Benzyl-3-(4-phenoxyphenyl)thiourea?

- Methodological Answer : The compound can be synthesized via two primary routes:

- Thiocarbonyl Diimidazole (TCDI) Coupling : Reacting 4-phenoxyaniline with 1,1′-thiocarbonyldiimidazole (TCDI) in dry CH₂Cl₂, followed by addition of benzylamine. This method requires purification via column chromatography (e.g., MPLC) and yields ~71% .

- Water-Mediated Synthesis : Using aqueous conditions to facilitate the reaction between benzyl isothiocyanate and 4-phenoxyaniline derivatives, followed by extraction with dichloromethane and solvent evaporation .

- Key Considerations : Dry solvents and inert atmospheres are critical for TCDI-based synthesis to avoid side reactions, while water-mediated methods prioritize eco-friendliness but may require longer reaction times.

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify protons and carbons in the benzyl (δ ~4.7 ppm for –CH₂–) and phenoxyphenyl (δ ~7.1–8.7 ppm for aromatic protons) moieties. Thiourea (–NH–) protons typically appear as broad singlets at δ ~10–12 ppm .

- IR Spectroscopy : Confirm thiourea C=S stretching vibrations at ~1520–1602 cm⁻¹ and N–H stretches at ~3200–3400 cm⁻¹ .

- Mass Spectrometry : High-resolution ESI-MS (e.g., [M+H]⁺ at m/z 386.14) validates molecular weight and purity .

Q. What are the primary research applications of this compound in academia?

- Methodological Answer :

- Biological Studies : Acts as a precursor for antimicrobial, anticancer, and anti-inflammatory agents due to thiourea’s ability to disrupt enzyme activity (e.g., tyrosine phosphatases) .

- Coordination Chemistry : Forms stable complexes with transition metals (e.g., Cu(I)) for catalytic applications, leveraging its –NH and C=S groups as chelating sites .

- Materials Science : Used in epoxy resin curing and as a ligand for synthesizing metal-organic frameworks (MOFs) .

Advanced Research Questions

Q. How do computational methods elucidate the electronic properties of this compound?

- Methodological Answer :

- HOMO-LUMO Analysis : Density Functional Theory (DFT) calculations reveal charge transfer capabilities. For example, HOMO localized on the thiourea moiety suggests nucleophilic reactivity, while LUMO on aromatic rings indicates electrophilic susceptibility .

- Natural Bond Orbital (NBO) Analysis : Quantifies hyperconjugative interactions (e.g., LP(S) → σ*(C–N)) to explain stability and intramolecular hydrogen bonding .

- Atoms-in-Molecules (AIM) : Maps bond critical points to validate non-covalent interactions (e.g., N–H⋯S hydrogen bonds) observed in crystallography .

Q. What challenges arise in crystallographic studies of thiourea derivatives like this compound?

- Methodological Answer :

- Twinning and Disorder : Flexible benzyl/phenoxyphenyl groups may induce crystallographic disorder, requiring high-resolution data (e.g., synchrotron sources) and SHELXL refinement with TWIN commands .

- Hydrogen Bonding Networks : Intramolecular H-bonds (e.g., N–H⋯O/S) complicate phase determination. Using SHELXE for experimental phasing or complementary techniques like IR/Raman spectroscopy aids resolution .